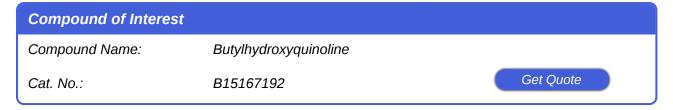


The Toxicology Profile of tert-Butylhydroquinone (TBHQ): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylhydroquinone (TBHQ) is a synthetic aromatic organic compound widely used as an antioxidant in a variety of products, including foods, cosmetics, and pharmaceuticals.[1][2] Its primary function is to prevent oxidative degradation, thereby extending the shelf life of products containing fats and oils.[3] While recognized for its preservative properties, the toxicological profile of TBHQ is complex, exhibiting both protective and adverse effects that are highly dependent on dosage and exposure duration. This technical guide provides a comprehensive overview of the toxicology of TBHQ, with a focus on quantitative data, experimental methodologies, and key mechanistic pathways.

Chemical and Physical Properties

TBHQ is a white to light tan crystalline solid with a slight aromatic odor.[4] Key physicochemical properties are summarized in the table below.



Property	Value	Reference(s)
Chemical Formula	C10H14O2	[5]
Molar Mass	166.22 g/mol	[5]
Melting Point	127-129 °C	[1]
Boiling Point	273 °C	[6]
Solubility	Insoluble in water; soluble in ethanol, acetone, and ethyl acetate.	[1]
IUPAC Name	2-(1,1-dimethylethyl)-1,4- benzenediol	[1]
CAS Number	1948-33-0	[5]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral administration, TBHQ is readily absorbed, with studies in rats, dogs, and humans showing over 90% absorption.[7] It is distributed in the body, with a significant portion binding to macromolecules like serum albumin.[7]

The primary site of metabolism for TBHQ is the liver, where it undergoes oxidation to form tert-butyl-p-benzoquinone (TBBQ).[7] This initial step is followed by Phase II conjugation reactions, resulting in the formation of O-sulfate and glucuronide conjugates.[1] In rats, approximately 66% of a dose is excreted as the O-sulfate conjugate and less than 10% as the glucuronide.[1] Excretion is primarily through the urine and is typically complete within 3-4 days of a single dose.[1]

Acute and Sub-chronic Toxicity

The acute toxicity of TBHQ has been evaluated in several animal models. The median lethal dose (LD50) provides a measure of the acute toxicity of a substance.



Species	Route	LD50 (mg/kg body weight)	Reference(s)
Rat	Oral	700 - 1000	[7]
Rat	Intraperitoneal	300 - 400	[7]
Mouse	Oral	1000	[8]

Sub-chronic and chronic toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs), which are the highest dose at which no adverse effects are observed.

Study Type	Species	NOAEL	Key Findings at Higher Doses	Reference(s)
117-week feeding study	Dog	37.5 mg/kg bw/day (equivalent to 1500 mg/kg in feed)	Hematological changes	[1]
13-week study	Mouse	870 mg/kg bw/day (equivalent to 5000 mg/kg in feed)	Decreased body weight gain, mucosal hyperplasia of the forestomach, inflammation of the nose and skin	[1]
2-year carcinogenicity study	Rat	5000 ppm in feed	No evidence of carcinogenic activity	[9][10]
2-year carcinogenicity study	Mouse	5000 ppm in feed	No evidence of carcinogenic activity	[9][10]



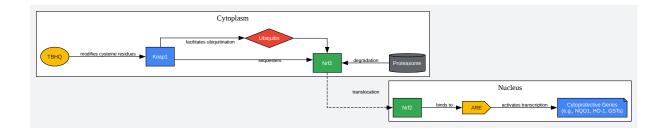
The Acceptable Daily Intake (ADI) for TBHQ, established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), is 0-0.7 mg/kg of body weight.[7]

Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

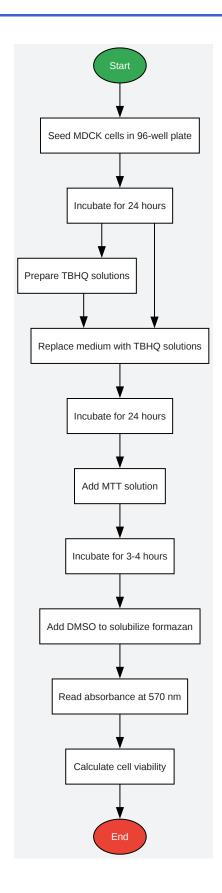
A central mechanism underlying both the protective and some of the toxic effects of TBHQ is its interaction with the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[11]

TBHQ, being an electrophile, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[11] This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for Phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs)) and antioxidant proteins (e.g., heme oxygenase-1 (HO-1)).[11]









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- To cite this document: BenchChem. [The Toxicology Profile of tert-Butylhydroquinone (TBHQ): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15167192#toxicology-profile-of-tert-butylhydroquinone]

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